N-(phenylsulfamoyl)-1H-indole-3-carboxamide
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Overview
Description
N-(phenylsulfamoyl)-1H-indole-3-carboxamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(phenylsulfamoyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with an amine to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(phenylsulfamoyl)-1H-indole-3-carboxamide can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Substitution: It can undergo nucleophilic substitution reactions, especially at the sulfonamide group, to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions under mild conditions.
Major Products Formed:
- Oxidized derivatives of the indole ring.
- Amine derivatives from reduction reactions.
- Substituted sulfonamides from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: N-(phenylsulfamoyl)-1H-indole-3-carboxamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Medicine: The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. It is being investigated for its potential to inhibit specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(phenylsulfamoyl)-1H-indole-3-carboxamide involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to the suppression of disease-related pathways, making it a potential therapeutic agent .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes involved in inflammation and cancer progression.
Protein Interactions: It interferes with protein-protein interactions that are crucial for cell signaling and survival.
Comparison with Similar Compounds
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds also exhibit enzyme inhibitory activity and are used in similar therapeutic applications.
Phenylsulfamoyl carboxylic acids: Known for their antimicrobial and antioxidant activities.
Uniqueness: N-(phenylsulfamoyl)-1H-indole-3-carboxamide stands out due to its unique indole structure, which provides additional sites for chemical modification. This allows for the development of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
N-(phenylsulfamoyl)-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-15(13-10-16-14-9-5-4-8-12(13)14)18-22(20,21)17-11-6-2-1-3-7-11/h1-10,16-17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMDFLNVBZLZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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